ethyl 2-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with cyclohexanecarboxylic acid to form an intermediate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of cancer cells and bacteria. The quinazolinone moiety plays a key role in binding to these targets and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ACETATE: Another quinazolinone derivative with similar biological activities.
TERT-BUTYL (2-(4-OXO-2-THIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)ETHYL)CARBAMATE:
Uniqueness
ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O4/c1-2-32-25(31)20-8-4-6-10-22(20)27-23(29)18-13-11-17(12-14-18)15-28-16-26-21-9-5-3-7-19(21)24(28)30/h3-10,16-18H,2,11-15H2,1H3,(H,27,29) |
InChI Key |
GHWZERDUGIUPIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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